4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring, with a formyl group at the 3-position. This compound is significant in medicinal chemistry due to its biological activities and potential therapeutic applications. It has been identified as an inhibitor of fibroblast growth factor receptors, which are implicated in various cancers and other diseases.
The compound can be synthesized through various chemical methods, primarily involving the cyclization of pyrrole derivatives with aldehydes under specific conditions. The synthesis pathways often highlight the versatility of pyrrolo[3,2-c]pyridine derivatives in constructing complex molecular architectures.
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde falls under the category of nitrogen-containing heterocycles. It is classified as a pyrrolopyridine derivative, which is known for its diverse biological properties and applications in drug development.
The synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the following methods:
The synthesis often requires specific conditions such as solvent choice (e.g., ethanol or acetonitrile), reaction time, and temperature (typically ranging from room temperature to reflux conditions) to achieve high conversion rates and selectivity towards the desired product.
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde features a unique bicyclic structure comprising:
This structural arrangement contributes to its reactivity and biological activity.
The molecular formula for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is C_10H_8N_2O, with a molecular weight of approximately 176.18 g/mol. The compound exhibits specific spectral characteristics in NMR and mass spectrometry that confirm its structure.
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde participates in several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or synthesize derivatives with improved properties.
Common reagents used in these reactions include:
The mechanism of action for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde primarily involves its interaction with fibroblast growth factor receptors (FGFRs). It acts as a hinge binder, forming hydrogen bonds with critical residues in the receptor's active site. This binding inhibits receptor activation and downstream signaling pathways associated with cell proliferation and survival in cancer cells.
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer cells. The binding affinity and specificity towards FGFRs suggest potential therapeutic applications in oncology.
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is typically characterized by:
The compound exhibits typical reactivity associated with aldehydes and heterocycles. Its functional groups allow it to participate in various chemical transformations while maintaining stability under standard laboratory conditions.
Relevant data includes melting point ranges (if available) and spectral data (NMR, IR) that confirm its identity.
4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several notable applications:
The efficient assembly of the 1H-pyrrolo[3,2-c]pyridine core necessitates regioselective ring formation and functionalization. Two primary strategies dominate the synthesis of 4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde:
Vilsmeier-Haack Formylation:This direct methodology utilizes the electron-rich pyrrolopyridine system as a substrate. The 3-unsubstituted pyrrolo[3,2-c]pyridine core undergoes electrophilic formylation at C3 using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). Subsequent oxidation or hydrolysis yields the 3-carbaldehyde. For the 4-methyl target, 4-methyl-1H-pyrrolo[3,2-c]pyridine serves as the precursor. The reaction proceeds via chloroiminium ion electrophile formation, followed by attack at C3 and hydrolysis [2] [7].
Cyclocondensation of Functionalized Aminopyridines:A more versatile approach involves constructing the pyrrole ring onto a pre-functionalized pyridine. 4-Aminopyridine derivatives bearing methyl and aldehyde precursors at C3 (e.g., via ortho-directed lithiation and formylation) are condensed with α-halo carbonyl compounds or equivalents. For example, reaction of a 3-formyl-4-methylpyridine derivative with bromoacetaldehyde or a protected glyoxal equivalent under acidic or basic conditions facilitates ring closure through nucleophilic displacement and dehydration [1] [5].
Table 1: Comparison of Key Scaffold Construction Methods for 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Method | Key Precursor(s) | Regioselectivity Control | Typical Yield Range | Major Challenge |
---|---|---|---|---|
Vilsmeier-Haack | 4-Methyl-1H-pyrrolo[3,2-c]pyridine | Inherent C3 reactivity of scaffold | 45-65% | Over-chlorination, poly-formylation |
Cyclocondensation | 3-Formyl-4-methylpyridine + α-Halo carbonyl | Precursor functionalization dictates position | 30-55% (multi-step) | Competing side reactions, purification |
The aldehyde group in 4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (O=CC₁=CC₂=C(C=CN=C₂N₁)C) is highly versatile, enabling diverse downstream modifications critical for pharmaceutical and materials applications:
Reductive Amination:This one-pot process combines imine formation and reduction, enabling efficient C–N bond formation with primary or secondary amines. It is widely employed to introduce pharmacophore side chains or solubilizing groups. Catalysts like sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid/acetonitrile mixtures offer high chemoselectivity for the imine intermediate over competing aldehyde reduction [2] [8].
Oxidation/Reduction:
Introducing the methyl group specifically at the C4 position of the pyrrolo[3,2-c]pyridine scaffold presents a significant regiochemical challenge due to competing reaction sites (N1, C2, C3, C6). Key strategies and mechanisms include:
Directed Ortho-Metalation (DoM):A powerful strategy employs a directing group (DMG) on the pyridine nitrogen (e.g., pyridyl N-oxide, N-Boc, N-Piv) or on a ring nitrogen protecting group (e.g., SEM). Strong bases like n-BuLi or LDA coordinate with the DMG, deprotonating the ortho position (C4). Subsequent quenching with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) installs the methyl group with high regioselectivity. The directing group is later removed under controlled conditions (e.g., reduction for N-oxide, acid for SEM) [1] [5].
Friedel-Crafts Alkylation:The inherent electron-rich character of the pyrrole ring (positions C2, C3) and the pyridine ring (position C6) allows electrophilic substitution. Careful control of reaction conditions (Lewis acid catalyst, temperature, solvent) can favor substitution at C4. Using methyl halides (CH₃X) and Lewis acids like AlCl₃ or FeCl₃ in non-polar solvents (CH₂Cl₂, CS₂) can achieve moderate C4 selectivity, particularly if C3 is blocked (e.g., protected aldehyde). The mechanism involves σ-complex (Wheland intermediate) formation, with substitution favored at the most nucleophilic site not deactivated by the aldehyde group [2] [5].
Cross-Coupling on Pre-Halogenated Scaffolds:Palladium-catalyzed cross-coupling offers an alternative. Selective halogenation (e.g., bromination) at C4 using reagents like NBS is followed by coupling with methyl nucleophiles. Common systems include:
Table 2: Regioselectivity Comparison for Methylation Strategies
Method | Key Reagent/System | Primary Site | Observed Regioselectivity (C4 vs Others) | Critical Control Parameter |
---|---|---|---|---|
Directed ortho-Metalation | N-Boc, n-BuLi, CH₃I | C4 | >20:1 | DMG choice, Temp (-78°C), Solvent (THF) |
Friedel-Crafts Alkylation | CH₃Cl, AlCl₃, CH₂Cl₂ | C4/C6/C2 | ~3:1 (C4) | [AlCl₃], Temp (0-5°C), C3 Protection |
C4-Halogenation/Coupling | NBS then CH₃B(OH)₂/Pd(dppf)Cl₂ | C4 | >50:1 | Regioselectivity of bromination step |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7